molecular formula C13H24N2O3 B105258 (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate CAS No. 119838-38-9

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

Cat. No. B105258
M. Wt: 256.34 g/mol
InChI Key: HJJLVATZPPJBNG-JTQLQIEISA-N
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Description

The compound "(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate" is a chiral auxiliary used in organic synthesis to induce stereoselectivity in various chemical reactions. This compound, along with its enantiomer, has been synthesized from L-alanine and has been employed in the synthesis of dipeptides and other enantiomerically pure compounds .

Synthesis Analysis

The synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate (Bbdmoic) is achieved starting from L-alanine. The synthesis involves the preparation of the parent heterocycle from 2-aminoisobutyram

Scientific Research Applications

Chiral Auxiliary in Stereospecific Amination

The compound serves as a novel chiral auxiliary in stereospecific amination reactions. Kubota, Kubo, and Nunami (1994) explored its use in kinetic resolution by stereospecific amination, yielding good outcomes while preserving the chiral integrity of products Kubota, H., Kubo, A., & Nunami, K. (1994). This highlights its potential in producing chiral amines, which are valuable in synthesizing biologically active molecules.

Dynamic Kinetic Resolution

Further research by Kubo, Takahashi, Kubota, and Nunami (1995) on dynamic kinetic resolution using this chiral auxiliary showcased its efficiency in carbon-carbon bond formation, providing a pathway to synthesize enantiomerically enriched compounds Kubo, A., Takahashi, M., Kubota, H., & Nunami, K. (1995). This method's applicability extends to the synthesis of complex molecules, underscoring the versatility of (S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate as a chiral auxiliary in organic synthesis.

Application in Synthesis of Biologically Active Compounds

A study by Studer, Hintermann, and Seebach (1995) introduced the synthesis and first applications of a related chiral auxiliary, demonstrating its utility in the preparation of enantiomerically pure compounds, which are fundamental in drug development and synthesis of natural products Studer, A., Hintermann, T., & Seebach, D. (1995).

Stereoselective Synthesis of Amino Acids

The compound's efficacy in facilitating stereoselective synthesis of α-amino acids, pivotal in peptide synthesis and pharmaceuticals, was illustrated by Kubo, Kubota, Takahashi, and Nunami (1996) Kubo, A., Kubota, H., Takahashi, M., & Nunami, K. (1996). This highlights its contribution to the synthesis of amino acids, a crucial aspect of medicinal chemistry.

properties

IUPAC Name

tert-butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJLVATZPPJBNG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350801
Record name tert-Butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

CAS RN

119838-38-9
Record name 1,1-Dimethylethyl (2S)-2-(1,1-dimethylethyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119838-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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